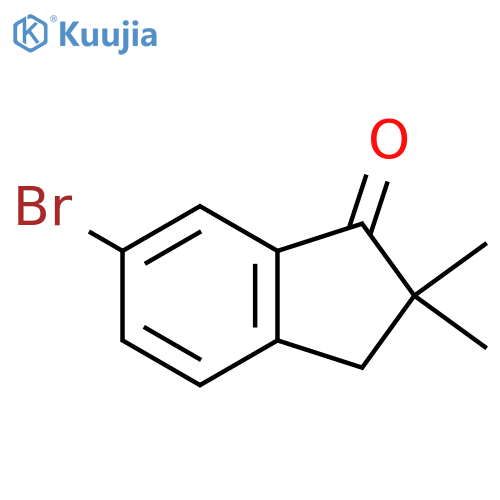

Cas no 165730-10-9 (6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one)

165730-10-9 structure

商品名:6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one

CAS番号:165730-10-9

MF:C11H11BrO

メガワット:239.108442544937

MDL:MFCD11219442

CID:869936

PubChem ID:20082014

6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 6-bromo-2,2-dimethyl-3H-inden-1-one

- 6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE

- ILFZPAUIJLEEAO-UHFFFAOYSA-N

- EN300-210126

- SCHEMBL1572850

- 165730-10-9

- BS-45014

- 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

- AKOS023664810

- 6-bromo-2,2-dimethyl-indan-1-one

- DTXSID10602236

- E79784

- A1-25600

- Z1269122102

- DB-169593

- 6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one

-

- MDL: MFCD11219442

- インチ: 1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3

- InChIKey: ILFZPAUIJLEEAO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C(C(C)(C)C2)=O

計算された属性

- せいみつぶんしりょう: 237.99933g/mol

- どういたいしつりょう: 237.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1Ų

6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1227580-1g |

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

165730-10-9 | 95% | 1g |

$750 | 2024-06-03 | |

| eNovation Chemicals LLC | D638023-5g |

6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

165730-10-9 | 95% | 5g |

$2900 | 2024-08-03 | |

| A2B Chem LLC | AF09276-50mg |

6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

165730-10-9 | 95% | 50mg |

$157.00 | 2024-04-20 | |

| 1PlusChem | 1P00AXKS-1g |

6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

165730-10-9 | 95% | 1g |

$107.00 | 2025-02-25 | |

| TRC | B800685-10mg |

6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one |

165730-10-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-210126-0.05g |

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

165730-10-9 | 95.0% | 0.05g |

$32.0 | 2025-02-20 | |

| Enamine | EN300-210126-2.5g |

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

165730-10-9 | 95.0% | 2.5g |

$293.0 | 2025-02-20 | |

| Aaron | AR00AXT4-1g |

6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

165730-10-9 | 97% | 1g |

$81.00 | 2025-01-23 | |

| Enamine | EN300-210126-10g |

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one |

165730-10-9 | 95% | 10g |

$2083.0 | 2023-09-16 | |

| Aaron | AR00AXT4-100mg |

6-BROMO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |

165730-10-9 | 97% | 100mg |

$9.00 | 2025-01-23 |

6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

165730-10-9 (6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-one) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量